Introduction: A Multifunctional Building Block for Modern Chemistry
Introduction: A Multifunctional Building Block for Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 2-Cyclopropyl-2-ethoxyethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
2-Cyclopropyl-2-ethoxyethan-1-ol is a unique ether-alcohol of significant interest in the fields of organic synthesis and pharmaceutical research.[1] Its molecular architecture, featuring a strained cyclopropyl ring, a stable ethoxy ether linkage, and a reactive primary hydroxyl group, positions it as a highly versatile synthetic intermediate.[1] The molecular formula is C₇H₁₄O₂.[1]
The true value of this compound lies in the synergistic interplay of its functional groups. The cyclopropyl moiety, a common motif in drug candidates, is known to confer favorable pharmacological properties, such as enhanced metabolic stability, increased potency, and improved conformational rigidity.[1][2][3][4][5] The primary alcohol serves as a versatile handle for a wide array of chemical transformations, including oxidation, esterification, and nucleophilic substitution.[1] Meanwhile, the ethoxy group provides a stable, lipophilic element. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 2-Cyclopropyl-2-ethoxyethan-1-ol, offering field-proven insights for its application in research and development.
Physicochemical and Spectroscopic Profile
While specific experimental data for 2-Cyclopropyl-2-ethoxyethan-1-ol is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs, such as 2-ethoxyethanol and 2-cyclopropylethanol.
Physicochemical Properties
The following table summarizes key physical and chemical identifiers for 2-Cyclopropyl-2-ethoxyethan-1-ol and its structural analogs.
| Property | Value for 2-Cyclopropyl-2-ethoxyethan-1-ol | Analog Data Reference |
| CAS Number | 1865506-39-3 | [1] |
| Molecular Formula | C₇H₁₄O₂ | [1] |
| Molecular Weight | 130.19 g/mol | [1] |
| IUPAC Name | 2-cyclopropyl-2-ethoxyethanol | [1] |
| Appearance | Predicted: Clear, colorless to pale yellow liquid | Based on 2-cyclopropylethanol[6] |
| Boiling Point | Predicted: ~140-160 °C | Based on 2-ethoxyethanol (135 °C)[7] and 2-cyclopropylethanol (137-138 °C)[8] |
| Density | Predicted: ~0.94 g/mL | Based on 2-ethoxyethanol (0.93 g/mL)[7] |
| Solubility | Predicted: Miscible with water and common organic solvents | Based on 2-ethoxyethanol[7] and 2-cyclopropylethanol[8] |
| Flash Point | Predicted: ~45-55 °C | Based on 2-ethoxyethanol (44 °C)[7] and 2-cyclopropylethanol (47 °C)[8] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the structure of 2-Cyclopropyl-2-ethoxyethan-1-ol.[1]
¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):
-
δ 3.5-3.8 (m, 2H): Diastereotopic protons of the -CH₂OH group.
-
δ 3.4-3.6 (q, 2H, J = 7.0 Hz): Methylene protons of the ethoxy group (-OCH₂CH₃).
-
δ 3.1-3.3 (m, 1H): The chiral proton at C2, -CH(cyclopropyl)(OEt).
-
δ 1.1-1.3 (t, 3H, J = 7.0 Hz): Methyl protons of the ethoxy group (-OCH₂CH₃).
-
δ 0.8-1.0 (m, 1H): Methine proton of the cyclopropyl ring.
-
δ 0.2-0.6 (m, 4H): Methylene protons of the cyclopropyl ring.
¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):
-
δ ~80-85: C2, the carbon bearing both the cyclopropyl and ethoxy groups.
-
δ ~65-70: C1, the methylene carbon of the primary alcohol (-CH₂OH).
-
δ ~60-65: Methylene carbon of the ethoxy group (-OCH₂CH₃).
-
δ ~15: Methyl carbon of the ethoxy group (-OCH₂CH₃).
-
δ ~10-15: Methine carbon of the cyclopropyl ring.
-
δ ~0-5: Methylene carbons of the cyclopropyl ring.
Infrared (IR) Spectroscopy:
-
Broad peak at ~3400 cm⁻¹: O-H stretch of the alcohol.
-
Sharp peaks at ~2850-3000 cm⁻¹: C-H stretches (alkyl).
-
Strong peak at ~1100 cm⁻¹: C-O stretch of the ether and alcohol.
-
Peaks at ~3080 cm⁻¹ and ~1020 cm⁻¹: Characteristic C-H and ring deformation of the cyclopropyl group.
Synthesis and Reaction Pathways
A logical and robust synthesis of 2-Cyclopropyl-2-ethoxyethan-1-ol can be envisioned through the nucleophilic addition of a cyclopropyl organometallic reagent to an appropriate ethoxy-substituted carbonyl compound.
Proposed Synthetic Workflow: Grignard Reaction
The most direct approach involves the reaction of cyclopropylmagnesium bromide with ethoxyacetaldehyde. This method is analogous to well-established procedures for preparing similar alcohols.[9]
Caption: Proposed synthesis of 2-Cyclopropyl-2-ethoxyethan-1-ol.
Detailed Experimental Protocol (Prophetic)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with a 1.0 M solution of cyclopropylmagnesium bromide in THF (1.2 equivalents).[9]
-
Addition of Aldehyde: Dissolve ethoxyacetaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Reaction: Cool the Grignard solution to 0 °C using an ice bath. Add the aldehyde solution dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-15 hours.[9]
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[9]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-Cyclopropyl-2-ethoxyethan-1-ol.
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is dominated by its primary alcohol, which serves as a gateway to a diverse range of derivatives. The ether linkage is comparatively robust, while the cyclopropyl group influences the molecule's electronic properties.[1]
Caption: Key chemical transformations of 2-Cyclopropyl-2-ethoxyethan-1-ol.
Reactions of the Primary Alcohol
-
Oxidation: The primary alcohol can be selectively oxidized. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) will yield the corresponding aldehyde. Stronger oxidizing agents, such as potassium permanganate or Jones reagent, will produce the carboxylic acid.[1] This functionality provides access to amides, esters, and other carbonyl derivatives.
-
Esterification: Standard Fischer esterification conditions (reaction with a carboxylic acid in the presence of an acid catalyst) or reaction with more reactive acyl chlorides or anhydrides will readily form the corresponding ester.
-
Conversion to Leaving Groups: The hydroxyl group can be converted into an excellent leaving group, such as a tosylate (using TsCl) or a halide (using SOCl₂ or PBr₃). This transformation activates the C1 position for nucleophilic substitution reactions, enabling the introduction of a wide range of other functional groups.
Reactivity of the Ether Group
The ethoxy group is generally stable under neutral and basic conditions.[1] Cleavage can be achieved under harsh, acidic conditions, typically with strong hydrohalic acids like HBr or HI. The reaction would likely proceed via an Sₙ2 mechanism, with the halide attacking the less sterically hindered carbon of the ether.[1]
Role in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclopropyl ring is a well-established strategy in modern drug design to overcome common hurdles in discovery and development.[2][3][4]
Key Contributions of the Cyclopropyl Moiety:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in typical alkanes, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.[2][4]
-
Potency and Binding: The rigid, three-dimensional nature of the ring can lock a molecule into a bioactive conformation, leading to a more favorable entropic contribution to receptor binding and enhanced potency.[2][4]
-
Physicochemical Properties: The unique π-character of the C-C bonds can influence a molecule's pKa and permeability, potentially reducing P-glycoprotein efflux and increasing brain permeability.[2]
-
Reduced Off-Target Effects: By pre-organizing the molecule for its intended target, the conformational constraint can reduce binding to off-target receptors.[2][4]
Caption: Use of the title compound in a drug discovery pipeline.
Safety, Handling, and Storage
Given its structure as a flammable ether-alcohol, 2-Cyclopropyl-2-ethoxyethan-1-ol should be handled with significant caution. The safety data for 2-ethoxyethanol, a structural analog, indicates serious hazards, including flammability, toxicity, and potential for reproductive harm.[10][11][12][13][14] Ethers are also known to form explosive peroxides upon prolonged exposure to air.[10][11]
| Hazard Class | Description | Precautionary Statements |
| Flammability | Flammable liquid and vapor.[10][12] Vapors may form explosive mixtures with air.[11][12] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[10][11][12] |
| Acute Toxicity | Harmful if swallowed.[10][12] Toxic if inhaled.[12] | Do not ingest. Use only in a well-ventilated area or under a chemical fume hood.[10][11] |
| Health Hazard | May damage fertility or the unborn child (based on 2-ethoxyethanol).[12][13] | Obtain special instructions before use. Do not handle until all safety precautions have been read.[12] |
| Peroxide Formation | May form explosive peroxides upon storage, especially when exposed to air.[10][11] | Store in tightly closed containers in a cool, dry, and well-ventilated place away from light.[10][11] |
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[10][11]
-
Ventilation: All handling of this compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[10][11]
-
Ignition Sources: Ensure no sources of ignition are present in the work area. Use explosion-proof equipment and ground all containers and receiving equipment to prevent static discharge.[10][11][12]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Do not flush into the sewer system.[10][11]
-
Storage: Store in a cool, dry, well-ventilated, and flammables-designated area.[10][11] Keep containers tightly sealed and protected from air and light. Periodically test for the presence of peroxides.
References
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Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved February 15, 2026, from [Link]
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2-Cyclopropylethan-1-ol | C5H10O | CID 137642 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
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Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols: Concise Access to Thiophene Aldehydes via C–S bond formation - Supporting Information. (n.d.). Retrieved February 15, 2026, from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
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Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]
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Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2026, from [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
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2-Ethoxyethanol - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar. (n.d.). Retrieved February 15, 2026, from [Link]
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Chemical Properties of Ethanol, 2-ethoxy- (CAS 110-80-5) - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]
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2-ETHOXYETHANOL AR - Loba Chemie. (n.d.). Retrieved February 15, 2026, from [Link]
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2-Ethoxyethanol - DCCEEW. (2022, June 30). Retrieved February 15, 2026, from [Link]
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Ethanol, 2-ethoxy- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 15, 2026, from [Link]
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2-Ethoxyethanol Spectrophotometric Grade 99% | PureSynth. (n.d.). Retrieved February 15, 2026, from [Link]
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2-(2-(2-Ethoxyethoxy)ethoxy)-ethanol CAS N°: 112-50-5. (2005, April 15). Retrieved February 15, 2026, from [Link]
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2-ETHOXYETHANOL EXTRA PURE - Loba Chemie. (n.d.). Retrieved February 15, 2026, from [Link]
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